molecular formula C11H14N6O4 B10763546 5'-N-Methyl carboxamidoadenosine

5'-N-Methyl carboxamidoadenosine

Cat. No.: B10763546
M. Wt: 294.27 g/mol
InChI Key: PLYRYAHDNXANEG-MYLVMTIQSA-N
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Description

5’-N-Methyl carboxamidoadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of the 5’-hydroxymethyl group with an N-methylcarboxamido group. It has a molecular formula of C11H14N6O4 and a molecular weight of 294.27 g/mol . The compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-N-Methyl carboxamidoadenosine typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids using a coupling reagent such as propanephosphonic acid anhydride (T3P). This reaction is carried out under mild conditions, resulting in moderate to good yields .

Industrial Production Methods: Industrial production of 5’-N-Methyl carboxamidoadenosine follows similar synthetic routes but on a larger scale. The process involves the activation of carboxylic acid substrates and subsequent amidation with methylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5’-N-Methyl carboxamidoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carboxamidoadenosine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5’-N-Methyl carboxamidoadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-N-Methyl carboxamidoadenosine involves its interaction with adenosine receptors, particularly the A1 and A2 receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to the inhibition of cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterase activity, resulting in various physiological effects . Additionally, the compound activates the mitogen-activated protein kinase (MAPK) pathway, which plays a role in its neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: 5’-N-Methyl carboxamidoadenosine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate adenosine receptors and activate the MAPK pathway makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H14N6O4

Molecular Weight

294.27 g/mol

IUPAC Name

(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide

InChI

InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15)/t5-,6?,7+,11-/m1/s1

InChI Key

PLYRYAHDNXANEG-MYLVMTIQSA-N

Isomeric SMILES

CNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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